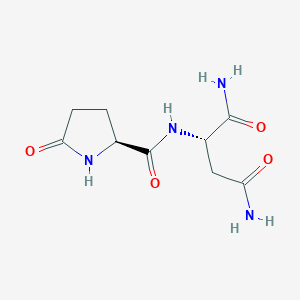

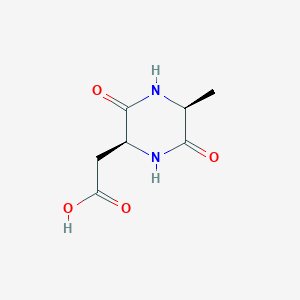

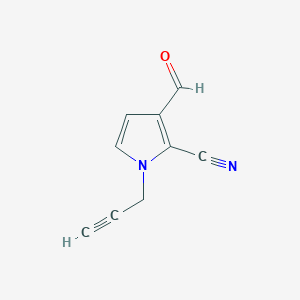

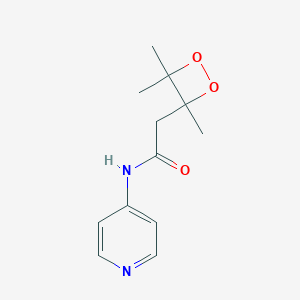

![molecular formula C25H37N5O5 B011583 6-氨基-2-[[2-(2-氨基丙酰氨基)-4-甲基戊酰]氨基]-N-(4-甲基-2-氧代色满-7-基)己酰胺 CAS No. 104881-72-3](/img/structure/B11583.png)

6-氨基-2-[[2-(2-氨基丙酰氨基)-4-甲基戊酰]氨基]-N-(4-甲基-2-氧代色满-7-基)己酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to a class of chemicals that are often studied for their potential in various fields of chemistry and biochemistry. The research focuses on synthesizing these compounds through innovative methods and understanding their chemical and physical properties to explore their applications in different areas, excluding drug use and dosage or side effects.

Synthesis Analysis

The synthesis of similar complex molecules typically involves multiple steps, including protection and deprotection of functional groups, activation of reactants, and strategic use of catalysts to improve yield and selectivity. A notable method involves the use of methyl 2-benzoylamino-3-dimethylaminopropenoate as a key intermediate in the synthesis of heterocyclic systems, demonstrating the versatility of this approach in obtaining compounds with potential biological activity (Stanovnik et al., 1989).

Molecular Structure Analysis

Molecular structure analysis of such compounds typically utilizes techniques like X-ray crystallography, NMR spectroscopy, and computational modeling to determine the arrangement of atoms within the molecule. This analysis aids in understanding the compound's reactivity, stability, and interaction with other molecules. While specific studies on the molecular structure of this compound were not found, related research on similar compounds provides insights into the importance of stereochemistry and molecular conformation in determining their properties and reactivity.

Chemical Reactions and Properties

The chemical reactions involving this compound likely include nucleophilic substitutions, amidation, and condensation reactions, pivotal for modifying the structure and introducing new functional groups. These reactions are crucial for the synthesis and functionalization of the compound, allowing for the exploration of its chemical properties and potential applications. The synthesis of derivatives through reactions with heterocyclic compounds indicates the compound's reactivity and the possibility of generating a diverse range of products (Svete et al., 1997).

科学研究应用

通过复分解反应合成和转化环状β-氨基酸

由于环状β-氨基酸在药物研究中的生物学相关性和影响,它们的合成和功能化引起了极大的兴趣。各种复分解反应,包括开环、闭环和交叉复分解,被广泛用于获得脂环β-氨基酸或其他高官能化衍生物。这些合成路线提供了选择性和立体控制的方法,为生产这些化合物提供了一种通用、稳健且有效的方法。此类合成策略对于在药学化学中开发新的分子实体至关重要 (Kiss, Kardos, Vass, & Fülöp, 2018)。

肽研究中的顺磁性氨基酸衍生物

顺磁性氨基酸衍生物(如 TOAC)在肽研究中的应用突出了该化合物在分析肽骨架动力学和二级结构中的作用。通过肽键将 TOAC 结合到肽中,对于利用 EPR 光谱和其他物理技术的研究非常重要。这些应用强调了该化合物在研究肽与膜、蛋白质和核酸的相互作用中的价值,从而提供了对膜中肽取向和肽-蛋白质相互作用的见解 (Schreier, Bozelli, Marín, Vieira, & Nakaie, 2012)。

精细有机合成中的氨基-1,2,4-三唑

氨基-1,2,4-三唑在精细有机合成工业中作为一种基本原料,用于生产农产品、药品、染料和高能材料。它们的用途还包括生产分析和浮选试剂、耐热聚合物、荧光产品和离子液体,这证明了氨基三唑在应用科学、生物技术和化学中的广泛用途 (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021)。

属性

IUPAC Name |

6-amino-2-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37N5O5/c1-14(2)11-20(30-23(32)16(4)27)25(34)29-19(7-5-6-10-26)24(33)28-17-8-9-18-15(3)12-22(31)35-21(18)13-17/h8-9,12-14,16,19-20H,5-7,10-11,26-27H2,1-4H3,(H,28,33)(H,29,34)(H,30,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHYIXLQAMONDNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10392201 |

Source

|

| Record name | D-Ala-Leu-Lys-7-amido-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-amino-2-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide | |

CAS RN |

104881-72-3 |

Source

|

| Record name | D-Ala-Leu-Lys-7-amido-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

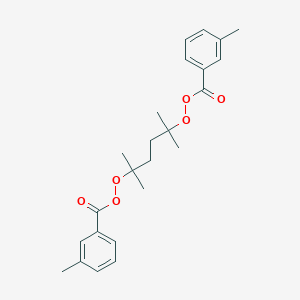

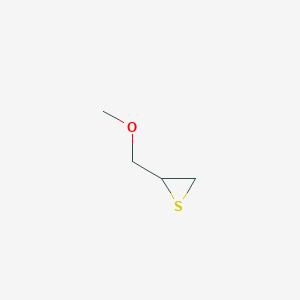

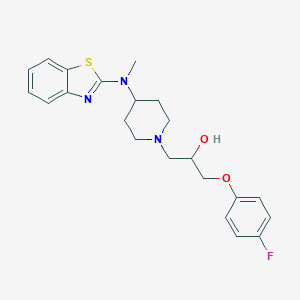

![Diethyl {[(2,3,4-trifluorophenyl)amino]methylene}malonate](/img/structure/B11510.png)